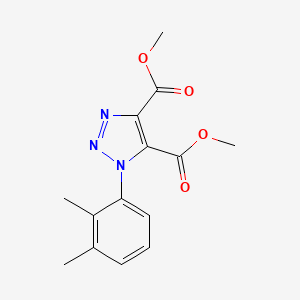

Dimethyl 1-(2,3-dimethylphenyl)triazole-4,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 1-(2,3-dimethylphenyl)triazole-4,5-dicarboxylate is a type of synthetic 1,2,3-triazole . Triazoles are important organic substrates with many possible applications, ranging from industrial uses to a variety of pharmaceutical applications . They are used in the manufacture of dyes and inks, corrosion inhibitors, and polymers . Additionally, triazole-containing molecules have been shown to have anti-allergenic, anti-bacterial, and anti-HIV activities, and are under study as drugs for the treatment of osteoarthritis and obesity .

Synthesis Analysis

The synthesis of 1,2,3-triazoles involves the 1,3-dipolar cycloaddition of an alkyl azide to an alkyne . This reaction theoretically results in perfect ‘atom economy’, meaning every atom of starting material is incorporated into the product molecule . Traditional approaches to the synthesis of these molecules have limitations which make them less suitable for use in the undergraduate lab . For example, one classical approach involves doing the reaction over many hours and under extremely high pressures inside a steel bomb reactor .Molecular Structure Analysis

The structure of fully substituted triazoles was verified using FTIR, 1H, 13C NMR spectroscopy, HRMS, advanced NMR techniques (COSY, C-APT, HSQC, and HMBC), and X-ray crystallography .Chemical Reactions Analysis

Triazoles have become important organic substrates owing to their many possible applications . They are particularly interesting for pharmaceutical applications because they are more likely to be water soluble than standard aromatic systems, and are stable under biological conditions .Physical And Chemical Properties Analysis

Triazoles are more likely to be water soluble than standard aromatic systems, and are stable under biological conditions . They have unusual N, N, bonding arrangements .Scientific Research Applications

Ruthenium-Catalyzed Cycloaddition

The ruthenium-catalyzed cycloaddition of aryl azides and alkynes to form 1,5-disubstituted 1,2,3-triazoles demonstrates an application in synthesizing triazole derivatives efficiently. This process benefits from higher yields, cleaner products, and shorter reaction times under microwave irradiation (Rasmussen, Boren, & Fokin, 2007).

Freezing of Equilibrium

The study on freezing the equilibrium of 1,2,3-triazole and 3(5)-methylpyrazole by complex formation with a specific compound reveals the isolation of less stable isomers in pure state as complexes. This highlights the triazole's utility in stabilizing specific chemical structures for further applications (Toda et al., 1988).

Enhancing Anion Transport

The incorporation of clicked 1,2,3-triazoles into anion-exchange membranes (AEMs) for alkaline fuel cells demonstrates the utility of triazole derivatives in enhancing anion transport. This approach significantly improves the hydroxide diffusion coefficient and anion conductivities, showing potential for energy applications (Li, Guiver, & Binder, 2013).

Synthesis of Triazoloapyrimidinedicarboxylates

A novel one-pot method for the synthesis of triazoloapyrimidinedicarboxylates showcases an application in creating complex triazole-based structures using silica sodium carbonate. This method is highlighted for its mild, convenient, and environmentally benign characteristics (Karami, Farahi, & Banaki, 2015).

Xanthine Oxidase Inhibition

Research on dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and derivatives synthesized under green chemistry conditions without solvent and catalysts found significant inhibition activities on xanthine oxidase (XO) enzyme. This showcases potential medicinal applications of triazole derivatives in managing diseases related to XO activity (Yagiz et al., 2021).

Mechanism of Action

Future Directions

Triazoles have many possible applications, ranging from industrial uses to a variety of pharmaceutical applications . They are under study as drugs for the treatment of osteoarthritis and obesity . As part of ongoing efforts to acquaint undergraduates with the latest and most significant advances in synthetic chemistry, a series of experiments that focus on environmentally friendly or ‘green’ methods have been developed .

properties

IUPAC Name |

dimethyl 1-(2,3-dimethylphenyl)triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-8-6-5-7-10(9(8)2)17-12(14(19)21-4)11(15-16-17)13(18)20-3/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQAUGYGMOGCRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-propan-2-ylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2972059.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2972062.png)

![1-(3,5-Dimethylphenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2972063.png)

![4-[5-(1-benzoylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(4-ethylphenyl)benzamide](/img/structure/B2972068.png)

![(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid](/img/structure/B2972076.png)

![(Z)-methyl 2-(2-((3-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972077.png)

![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2972079.png)